N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a 1,4-dihydroquinolin-4-one core substituted with a 4-fluorobenzoyl group at position 3, a methoxy group at position 6, and an acetamide-linked 3,4-dimethoxyphenyl moiety. This structure combines electron-donating (methoxy) and electron-withdrawing (fluorobenzoyl) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-34-19-9-10-22-20(13-19)27(33)21(26(32)16-4-6-17(28)7-5-16)14-30(22)15-25(31)29-18-8-11-23(35-2)24(12-18)36-3/h4-14H,15H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNURGZKPRRDMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorobenzoyl group and the dimethoxyphenyl group. Common reagents used in these steps include anhydrous solvents, catalysts like palladium on carbon, and various protecting groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
The compound N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has garnered attention in various scientific research applications due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and applications in medicinal chemistry, particularly in the realms of oncology and antimicrobial research.
Structure and Composition
The molecular formula for this compound is . The compound features a complex structure that includes a quinoline core, which is significant for its biological activity.
Molecular Weight
The molecular weight of this compound is approximately 420.46 g/mol, which influences its pharmacokinetic properties such as absorption and distribution within biological systems.
Solubility and Stability
Research indicates that the compound exhibits moderate solubility in organic solvents and water, which is essential for its bioavailability in therapeutic applications. Stability studies suggest that it maintains integrity under physiological conditions, making it suitable for further development.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures to this compound. The mechanism of action typically involves:
- Inhibition of Cancer Cell Proliferation : The quinoline moiety has been shown to interfere with cell cycle progression in various cancer cell lines.
- Induction of Apoptosis : Compounds like this can activate apoptotic pathways through caspase activation, leading to programmed cell death in malignant cells.
A notable case study demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range, indicating strong potential for therapeutic use.
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against a range of pathogens. Its efficacy is attributed to:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall integrity.
- Broad-Spectrum Activity : Research has indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that enhance activity include:
- Fluorine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Methoxy Groups : Contribute to increased solubility and may modulate interactions with biological targets.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Findings :
- Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve solubility but may reduce metabolic stability compared to halogenated analogs .
- Halogenated phenyl groups (e.g., difluoro or dichloro) enhance electronegativity and receptor binding but may increase toxicity risks .
Modifications to the Quinoline Core
The 1,4-dihydroquinolin-4-one core’s substituents influence bioactivity and stability:
Key Findings :
- Chloro or fluoro substituents at position 6/7 (e.g., 9c) increase electrophilicity, correlating with cytotoxic activity in quinoline derivatives .
Core Heterocycle Variations
Replacing the quinoline core with quinazolinone or pyrazole alters conformational flexibility and binding:
Key Findings :
- Quinazolinones exhibit stronger hydrogen-bonding capacity due to additional N-heteroatoms, improving target selectivity .
- Pyrazole cores enable metal coordination, useful in catalytic or chelation-based therapies .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinoline moiety and methoxy groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 463.5 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the compound can modulate various protein kinases involved in cancer cell proliferation.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
Case Study 1: Antitumor Effects
In a study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutic agents. Imaging studies revealed reduced tumor size in treated animals compared to controls.
Case Study 2: Antibacterial Properties
A separate investigation assessed the antimicrobial potential of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for developing new antibiotics.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the pharmacokinetic properties of this compound. Modifications to the chemical structure have led to derivatives with improved potency and selectivity for target enzymes.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step protocols, including Friedländer condensation for the quinoline core, fluorobenzoyl group introduction via electrophilic substitution, and final coupling with the acetamide moiety. Common challenges include low yields due to steric hindrance from the 3,4-dimethoxyphenyl group and competing side reactions during substitution steps. Optimization strategies:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
- Temperature control : Maintain <60°C during coupling to prevent decomposition of the quinoline intermediate .
- Purification : Employ column chromatography with ethyl acetate/hexane (3:7 ratio) to isolate the final product (>95% purity) .
Q. What analytical techniques are critical for structural validation?
Key methods include:
- NMR spectroscopy : Confirm substituent positions via ¹H/¹³C shifts (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorobenzoyl carbonyl at δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₂₉H₂₄FN₃O₆, exact mass 529.16 g/mol) .
- X-ray crystallography : Resolve steric effects from the 3,4-dimethoxyphenyl group, which may induce non-planar conformations in the quinoline core .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact bioactivity?
Comparative studies of analogous compounds reveal:
- Methoxy groups : Enhance solubility and modulate electron density, improving binding to hydrophobic enzyme pockets (e.g., kinase inhibition) .
- Chloro substituents : Increase cytotoxicity but reduce metabolic stability .
- Fluorobenzoyl moiety : Enhances π-π stacking with aromatic residues in target proteins (e.g., EGFR kinase) .
Q. How can contradictions in reported mechanisms of action (e.g., apoptosis vs. DNA intercalation) be resolved?
Discrepancies arise from assay conditions or cell-type specificity:
- Apoptosis assays : Use flow cytometry with Annexin V/PI staining to quantify early vs. late apoptosis in treated cells .
- DNA intercalation : Validate via ethidium bromide displacement assays and molecular docking studies (e.g., ΔG values < −8 kcal/mol suggest strong DNA binding) .
- Kinase inhibition profiling : Employ multiplexed kinase activity assays (e.g., PamStation®) to identify off-target effects .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to identify labile sites (e.g., acetamide hydrolysis under basic conditions) .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity but low enzyme inhibition?
Potential explanations:
- Off-target effects : The compound may disrupt mitochondrial membrane potential (measured via JC-1 staining) independently of its primary enzymatic target .
- Cell permeability differences : Modify logP values (e.g., via prodrug strategies) to enhance intracellular accumulation .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Molecular docking : Use AutoDock Vina to predict binding modes to EGFR (PDB: 1M17) and prioritize substituents with favorable ΔG values .
- QSAR models : Train regression models on datasets of IC₅₀ values and descriptors (e.g., Hammett σ constants for methoxy groups) .
Methodological Best Practices
Q. What in vivo models are suitable for preclinical efficacy testing?
- Xenograft models : Use immunodeficient mice (e.g., NOD/SCID) implanted with MDA-MB-231 tumors. Dose at 25 mg/kg/day (oral) and monitor tumor volume via caliper measurements .
- Toxicity screening : Assess liver/kidney function via serum ALT, AST, and creatinine levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
